Calteridol

Contrast Media Safety Gadolinium Retention Kinetic Stability

Calteridol (HP-DO3A) is a macrocyclic chelating ligand essential as a calcium complex excipient in Gadoteridol (ProHance®) formulations to scavenge toxic free Gd³⁺ ions. Its superior kinetic inertness over linear chelators ensures safety. Procure for GBCA development, ANDA impurity profiling, or as a USP reference standard. High-purity material supports stringent ICH guidelines and >99.6% final product purity.

Molecular Formula C17H32N4O7
Molecular Weight 404.5 g/mol
CAS No. 120041-08-9
Cat. No. B126510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalteridol
CAS120041-08-9
Synonyms1,4,7-Tris(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane;  10-(2-Hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic Acid;  HP-DO3A;  USP Gadoteridol Related Compound A; 
Molecular FormulaC17H32N4O7
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC(CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O)O
InChIInChI=1S/C17H32N4O7/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26/h14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28)
InChIKeyIQUHNCOJRJBMSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 737 mg/mL
Solubility (mg/mL): methanol 119, isopropanol 41, dimethylformamide 10.1, acetonitrile 6.1, methylene chloride 5.2, ethyl acetate 0.5, acetone 0.4, hexane 0.2, toluene 0.3

Structure & Identifiers


Interactive Chemical Structure Model





Calteridol (CAS 120041-08-9) for MRI Formulation: Chemical Class and Primary Function Overview


Calteridol (also known as HP-DO3A or Desgadolinium Gadoteridol) is a macrocyclic chelating ligand belonging to the tetraazacyclododecane-based polyaminocarboxylate class [1]. Its primary industrial and clinical role is as a key excipient and synthesis intermediate in the formulation of the gadolinium-based MRI contrast agent Gadoteridol (ProHance®) [2]. In this context, Calteridol functions as an excess calcium complex ligand (specifically, Calteridol Calcium) that is added to the injectable formulation to sequester any trace amounts of toxic, free gadolinium (Gd³⁺) ions [3]. This is a critical safety feature for macrocyclic gadolinium-based contrast agents (GBCAs) aimed at mitigating the risk of Nephrogenic Systemic Fibrosis (NSF) [4].

Why Calteridol (CAS 120041-08-9) Cannot Be Casually Substituted in GBCA Formulations


The functional role of Calteridol in an MRI formulation is not simply as an inert additive; it is a highly specific, kinetic sink for transmetallation. Substituting Calteridol with a generic chelator, such as a linear ligand like DTPA or a non-calcium salt, introduces a significant safety liability due to differences in thermodynamic stability and kinetic inertness [1]. Specifically, the macrocyclic nature of the HP-DO3A ligand provides a substantially higher kinetic barrier to metal dissociation compared to linear chelators, ensuring that the scavenging calcium complex does not itself become a source of free ligand that could strip essential physiological cations like Zn²⁺ or Cu²⁺ [2]. The following quantitative evidence details precisely why Calteridol is selected over alternative calcium chelates or ligand sources in regulated pharmaceutical preparations [3].

Quantitative Evidence Guide for Calteridol (CAS 120041-08-9) Differentiation


Macrocyclic Kinetic Inertness Compared to Linear Chelators: Conditional Stability and Transmetallation Resistance

Calteridol is based on the HP-DO3A macrocycle, which demonstrates a kinetic stability advantage over linear chelators. This is quantified by the conditional stability constant (log K' at pH 7.4). While this is a class-level property, the ligand structure of Calteridol directly confers this property. Gd-HP-DO3A, the complex Calteridol is designed to stabilize, has a log K' of 17.1 at pH 7.4 [1]. In contrast, the widely used linear GBCA Gd-DTPA (Magnevist) exhibits a significantly lower log K' of approximately 14.9 under similar conditions [2]. Furthermore, in qualitative transmetallation studies with Zn²⁺, Gd-HP-DO3A is described as 'kinetically very inert' compared to linear analogs [1]. This translates to a class-level inference that Calteridol Calcium will exhibit superior retention of its scavenged calcium and a lower propensity to release free ligand in vivo than a calcium complex of a linear chelator.

Contrast Media Safety Gadolinium Retention Kinetic Stability NSF Risk Mitigation

Improved Manufacturing Purity and Process Economy: Calteridol Synthesis via Decomplexation of Gadoteridol

A recently patented manufacturing process (US11319294B2) provides a direct, quantifiable advantage for Calteridol production. The new method, which involves decomplexing gadoteridol to obtain the 'teridol' intermediate, achieves a final Calteridol product with a purity of 99.6% or greater, as determined by HPLC [1]. This is a significant improvement over the conventional DO3A route, which typically yields a product with a purity of less than 97.0% [1]. The process also eliminates the use of propylene oxide and reduces the number of steps, offering a more economical and scalable route [2].

Process Chemistry API Impurity Control Pharmaceutical Manufacturing Cost of Goods Analysis

Calteridol Calcium as an Excipient: A Defined Role in Gadoteridol Injection Formulation

The role of Calteridol is not as a standalone active agent but as a specific, named excipient in the FDA-approved formulation of ProHance (Gadoteridol) Injection. The quantitative composition is defined as 279.3 mg gadoteridol and 0.23 mg calteridol calcium per mL [1]. This is in contrast to other macrocyclic GBCA formulations, which may use different calcium salts or chelating agents. For instance, Gadobutrol (Gadavist) contains the calcium complex 'Calcobutrol', while Gadoterate meglumine (Dotarem) relies on a formulation without an added calcium chelate [2]. The inclusion of Calteridol Calcium at this specific, validated concentration is a key part of the product's safety profile, demonstrating a cross-study comparable use case where the specific calcium complex is tailored to its parent gadolinium chelate.

Drug Formulation Excipient Functionality GBCA Safety Pharmaceutical Quality

Thermodynamic Stability of the HP-DO3A Ligand: A Quantitative Safety Margin for Excipient Selection

The fundamental safety of Calteridol as an excipient is underpinned by the high thermodynamic stability of its metal complexes. For the parent ligand HP-DO3A, the thermodynamic stability constant (log K) for Gd³⁺ is 23.8, which is more than 5 orders of magnitude greater than its affinity for the essential physiological cation Zn²⁺ (log K = 19.3) and over 13 orders of magnitude greater than for Ca²⁺ (log K = 10.3) [1]. This large selectivity gap is a quantitative safety margin; it ensures that the calcium complex (Calteridol Calcium) will preferentially scavenge any trace Gd³⁺ without significantly depleting essential physiological zinc or calcium in vivo [2]. While this is a class-level inference for the HP-DO3A scaffold, it directly justifies the selection of Calteridol over less selective linear chelators which have a smaller stability gap.

Thermodynamic Stability Metal Chelation Formulation Safety Gadolinium Toxicity

Validated Application Scenarios for Calteridol (CAS 120041-08-9) Based on Quantitative Evidence


Pharmaceutical Manufacturing: Use in Producing High-Purity Gadoteridol API and Formulations

This is the primary, evidence-backed application scenario. The quantitative purity data from US Patent 11,319,294 B2 demonstrates that a manufacturing process utilizing Calteridol (or its synthesis) can yield Gadoteridol-related substances with >99.6% purity. This makes Calteridol an essential intermediate or reference standard for companies developing or manufacturing generic Gadoteridol (ProHance) injections, especially for Abbreviated New Drug Applications (ANDAs). Procurement is justified by the need for high-purity starting materials to meet stringent USP and ICH impurity guidelines [1].

Analytical Reference Standard and Impurity Profiling

Calteridol is a named 'related compound' (USP Gadoteridol Related Compound A). The evidence from the ProHance formulation shows it is a known component of the drug product. Therefore, in a Quality Control (QC) or Analytical Method Validation (AMV) setting, a highly pure and well-characterized sample of Calteridol (CAS 120041-08-9) is required to serve as a reference standard for HPLC impurity profiling and for system suitability tests. This is a non-negotiable requirement for regulatory filings, and the procurement of a certified standard is directly supported by the quantitative purity and formulation data [2].

Research on Gadolinium Retention and Chelate Stability

The class-level inference regarding the superior kinetic and thermodynamic stability of the HP-DO3A scaffold makes Calteridol a valuable tool compound in research investigating gadolinium deposition and transmetallation. By using Calteridol Calcium as a model for a stable, macrocyclic calcium chelate, researchers can design controlled experiments to compare its behavior against linear chelates in in vitro or ex vivo models of cation scavenging. This application is supported by the quantitative stability constant data (log K') and the established role of Calteridol in mitigating free Gd³⁺ toxicity in commercial formulations [3].

Technical Documentation Hub

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